Crystallographic Validation of YTHDC1 Binding
The target compound has been co-crystallized with the YTHDC1 YTH domain, yielding a high-resolution (1.2 Å) structure (PDB: 6YKZ) that unambiguously defines its binding pose within the m6A-recognition pocket [1]. In the same publication series, 25 fragment-like binders were crystallographically confirmed; the target compound (coded DHU_DC1_234) represents one of the structurally characterized chemotypes [2]. The parent compound 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS 851776-30-2), lacking the N-methyl group, has not been reported in any YTHDC1 co-crystal structure, meaning its binding mode relative to this target remains unvalidated.
| Evidence Dimension | Experimental structural confirmation of target engagement (YTHDC1) |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.2 Å resolution (PDB: 6YKZ); R-free = 0.207, R-work = 0.190 |
| Comparator Or Baseline | Parent compound CAS 851776-30-2: No YTHDC1 co-crystal structure reported; m6A nucleoside (natural ligand): Kd = ~50 μM by ITC, IC50 = ~600 μM in HTRF assay |
| Quantified Difference | Target compound: crystallographically validated binder vs. parent analog: unvalidated for this target. Natural ligand (m6A nucleoside): weak affinity (Kd ~50 μM, IC50 ~600 μM) provides baseline for fragment optimization [2]. |
| Conditions | X-ray diffraction; recombinant human YTHDC1 YTH domain; compound soaked into pre-formed crystals |
Why This Matters
Procurement of this compound provides a structurally validated starting point for YTHDC1-focused medicinal chemistry, eliminating the risk of purchasing an analog with unconfirmed target engagement that would require de novo crystallographic validation.
- [1] Bedi, R.K., Huang, D., Wiedmer, L., Caflisch, A. Crystal structure of YTHDC1 with compound DHU_DC1_234. PDB DOI: 10.2210/pdb6ykz/pdb. Deposited 2020-04-06, Released 2020-07-15. View Source
- [2] Li, Y., Bedi, R.K., Nai, F., von Roten, V., Dolbois, A., Zálešák, F., Nachawati, R., Huang, D., Caflisch, A. Structure-based design of ligands of the m6A-RNA reader YTHDC1. Eur. J. Med. Chem. Rep. 2022, 5, 100057. View Source
